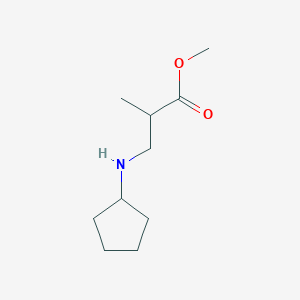

Methyl 3-(cyclopentylamino)-2-methylpropanoate

Übersicht

Beschreibung

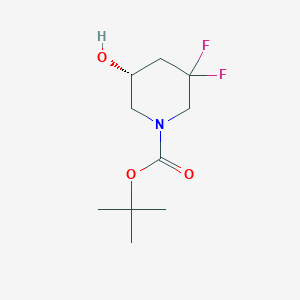

“Methyl 3-(cyclopentylamino)-2-methylpropanoate” is a biochemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered cyclopentyl ring, an ester group, and a secondary amine . The compound contains 29 bonds in total, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond . More detailed structural analysis would require advanced techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy.Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Toxicity Studies

Methyl 3-(cyclopentylamino)-2-methylpropanoate's metabolic pathways and toxicity have been subjects of investigation. Research has identified key enzymes involved in its metabolism and elucidated the balance between its formation and detoxification, which is crucial for understanding its potential toxicity and safety profile. Such studies are foundational for assessing the compound's safety in various applications (Cornet & Rogiers, 1997).

Epigenetic Modifications and Cancer Therapy

Investigations into DNA methyltransferase inhibitors have revealed the significant impact of methyl groups in epigenetic processes, influencing gene expression and, by extension, biological functions and disease states. This area of research, while not directly naming this compound, provides a context for understanding how methyl groups in compounds can be leveraged in designing cancer therapies and understanding their mechanisms at a molecular level (Goffin & Eisenhauer, 2002).

Synthetic Applications and Medicinal Chemistry

The compound's relevance extends into synthetic chemistry, where its properties as a precursor for bioactive molecules are invaluable. Research into related structures, such as methyl esters and their roles in synthesis and pharmacology, underscores the importance of this compound in the development of new therapeutic agents. These studies highlight the compound's potential as a building block in organic synthesis, leading to the creation of molecules with diverse biological activities (Farooq & Ngaini, 2019).

Eigenschaften

IUPAC Name |

methyl 3-(cyclopentylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(10(12)13-2)7-11-9-5-3-4-6-9/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCDGGSBVUMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)

![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6352517.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)